

3-Ethoxy-N,N-diethylaniline spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	3-Ethoxy-N,N-diethylaniline	Get Quote
Compound Name:	3-Ethoxy-N,N-diethylaniline	
Cat. No.:	B042518	

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-N,N-diethylaniline

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of **3-Ethoxy-N,N-diethylaniline** (CAS No: 1864-92-2), a key intermediate in the synthesis of various dyes and advanced materials.^[1] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document synthesizes predicted data, comparative analysis with related structures, and established spectroscopic principles to offer a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Physicochemical Properties

3-Ethoxy-N,N-diethylaniline is an aromatic amine with the molecular formula $C_{12}H_{19}NO$.^[1] Its structure, featuring a benzene ring substituted with an ethoxy group and a diethylamino group at the meta position, is a key determinant of its chemical and spectroscopic properties. The presence of two electron-donating groups significantly influences the electron density of the aromatic ring, which is reflected in its spectral characteristics.

Table 1: Physicochemical Properties of **3-Ethoxy-N,N-diethylaniline**

Property	Value	Source
CAS Number	1864-92-2	[1]
Molecular Formula	C ₁₂ H ₁₉ NO	[1]
Molecular Weight	193.29 g/mol	[1]
Monoisotopic Mass	193.14667 Da	[2]
Density	0.961 g/cm ³	[3]
Boiling Point	269.5°C at 760 mmHg	[3]
Refractive Index	1.52	[3]

```
C2 [label="C", pos="-2.2,-0.7!", fontsize=12, fontcolor="#202124"];
C3 [label="C", pos="1.2,-0.1!", fontsize=12, fontcolor="#202124"];
C4 [label="C", pos="2.2,-0.7!", fontsize=12, fontcolor="#202124"];
C_ar1 [label="C", pos="-0.5,-1.5!", fontsize=12, fontcolor="#202124"];
C_ar2 [label="C", pos="-1.5,-2.5!", fontsize=12, fontcolor="#202124"];
C_ar3 [label="C", pos="-1.0,-3.8!", fontsize=12, fontcolor="#202124"];
C_ar4 [label="C", pos="0.3,-4.2!", fontsize=12, fontcolor="#202124"];
C_ar5 [label="C", pos="1.3,-3.2!", fontsize=12, fontcolor="#202124"];
C_ar6 [label="C", pos="0.8,-1.9!", fontsize=12, fontcolor="#202124"];
O [label="O", pos="-2.0,-4.8!", fontsize=12, fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
C5 [label="C", pos="-3.0,-5.5!", fontsize=12, fontcolor="#202124"];
C6 [label="C", pos="-2.5,-6.8!", fontsize=12, fontcolor="#202124"];

// Bonding
N -- C1;
C1 -- C2;
N -- C3;
C3 -- C4;
N -- C_ar1;
C_ar1 -- C_ar2;
C_ar2 -- C_ar3;
C_ar3 -- C_ar4;
C_ar4 -- C_ar5;
C_ar5 -- C_ar6;
C_ar6 -- C_ar1;
C_ar3 -- O;
O -- C5;
C5 -- C6;

// Aromatic ring double bonds
edge [style=bold];
C_ar1 -- C_ar6;
C_ar2 -- C_ar3;
C_ar4 -- C_ar5;
}
```

Caption: 2D Structure of **3-Ethoxy-N,N-diethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ^1H and ^{13}C NMR spectra of **3-Ethoxy-N,N-diethylaniline** based on established chemical shift principles and data from analogous compounds.

^1H NMR Spectroscopy

The proton NMR spectrum of **3-Ethoxy-N,N-diethylaniline** is anticipated to show distinct signals for the protons of the diethylamino and ethoxy groups, as well as the aromatic protons. The electron-donating nature of both the nitrogen and oxygen atoms will cause an upfield

shift (to lower ppm values) of the aromatic protons compared to unsubstituted benzene.

Table 2: Predicted ^1H NMR Spectral Data for **3-Ethoxy-N,N-diethylaniline**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{N}(\text{CH}_2\text{CH}_3)_2$	~1.15	Triplet	6H
$-\text{OCH}_2\text{CH}_3$	~1.40	Triplet	3H
$-\text{N}(\text{CH}_2\text{CH}_3)_2$	~3.35	Quartet	4H
$-\text{OCH}_2\text{CH}_3$	~4.00	Quartet	2H
Aromatic-H	~6.2-7.2	Multiplet	4H

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and spectrometer frequency.

Interpretation:

- Diethylamino Group: The methyl protons ($-\text{N}(\text{CH}_2\text{CH}_3)_2$) are expected to appear as a triplet around 1.15 ppm due to coupling with the adjacent methylene protons. The methylene protons ($-\text{N}(\text{CH}_2\text{CH}_3)_2$) will appear as a quartet around 3.35 ppm.
- Ethoxy Group: Similarly, the methyl protons of the ethoxy group ($-\text{OCH}_2\text{CH}_3$) will be a triplet near 1.40 ppm, and the methylene protons ($-\text{OCH}_2\text{CH}_3$) will be a quartet around 4.00 ppm. The methylene protons of the ethoxy group are further downfield than those of the diethylamino group due to the greater electronegativity of oxygen compared to nitrogen.
- Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 6.0-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern (multiplet) is expected.

Caption: Correlation of molecular fragments to predicted ^1H NMR signals.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton. Due to the symmetry of the diethylamino and ethoxy groups, fewer than 12 signals are expected.

Table 3: Predicted ^{13}C NMR Spectral Data for **3-Ethoxy-N,N-diethylaniline**

Carbon	Predicted Chemical Shift (δ , ppm)
$-\text{N}(\text{CH}_2\text{CH}_3)_2$	~12.5
$-\text{OCH}_2\text{CH}_3$	~14.8
$-\text{N}(\text{CH}_2\text{CH}_3)_2$	~44.3
$-\text{OCH}_2\text{CH}_3$	~63.2
Aromatic C-H	~98-130
Aromatic C-N	~148
Aromatic C-O	~159

Note: These are estimated values based on analogous structures and substituent effects.

Interpretation:

- Aliphatic Carbons: The methyl and methylene carbons of the diethylamino and ethoxy groups are expected in the upfield region of the spectrum.
- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitrogen and oxygen atoms (ipso-carbons) will be the most downfield in the aromatic region due to the deshielding effect of these heteroatoms. The other aromatic carbons will be shifted upfield relative to benzene due to the electron-donating nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Ethoxy-N,N-diethylaniline** will show characteristic absorption bands for C-H, C=C, C-N, and C-O bonds.

Table 4: Characteristic IR Absorption Bands for **3-Ethoxy-N,N-diethylaniline**

Frequency Range (cm ⁻¹)	Bond Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
2975-2850	C-H stretch	Aliphatic (Ethyl groups)
1600-1450	C=C stretch	Aromatic Ring
1360-1250	C-N stretch	Tertiary Aromatic Amine
1275-1200	Asymmetric C-O stretch	Aryl Alkyl Ether
1075-1020	Symmetric C-O stretch	Aryl Alkyl Ether

Source: Predicted data based on typical functional group frequencies.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Ethoxy-N,N-diethylaniline**, the molecular formula C₁₂H₁₉NO corresponds to a monoisotopic mass of approximately 193.15 Da.[\[1\]](#)

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, a prominent molecular ion peak ([M]⁺) at an m/z of 193 would confirm the molecular weight. [\[1\]](#) A characteristic fragmentation pathway for N,N-dialkylanilines is the alpha-cleavage, which involves the loss of an alkyl radical from the nitrogen atom. For **3-Ethoxy-N,N-diethylaniline**, this would result in the loss of a methyl radical (CH₃[•]) to form a fragment at m/z 178.

Table 5: Predicted m/z Values for Adducts of **3-Ethoxy-N,N-diethylaniline**

Adduct	Predicted m/z
[M+H] ⁺	194.15395
[M+Na] ⁺	216.13589
[M] ⁺	193.14612

Source: PubChemLite[\[2\]](#)

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like **3-Ethoxy-N,N-diethylaniline**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of **3-Ethoxy-N,N-diethylaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the ^1H NMR spectrum using a standard pulse sequence. For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** Fourier transform the raw data. Phase and baseline correct the spectrum. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small drop of liquid **3-Ethoxy-N,N-diethylaniline** directly onto the ATR crystal.
- Data Acquisition: Collect the sample spectrum.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for separation.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Conclusion

The spectroscopic data of **3-Ethoxy-N,N-diethylaniline**, as predicted and interpreted through comparative analysis, provides a clear and consistent picture of its molecular structure. The expected NMR spectra correlate well with the arrangement of its aliphatic and aromatic protons and carbons. The characteristic IR absorption bands confirm the presence of the key functional groups: an aromatic ring, a tertiary amine, and an ether linkage. Mass spectrometry data will definitively establish its molecular weight and offer insights into its fragmentation patterns. This comprehensive guide serves as a valuable resource for the identification, characterization, and quality assessment of this important chemical intermediate.

References

- MOLBASE. (n.d.). **3-ETHOXY-N,N-DIETHYLANILINE**|1864-92-2.
- PubChemLite. (n.d.). **3-ethoxy-n,n-diethylaniline** (C12H19NO).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - **3-ethoxy-n,n-diethylaniline** (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 3. **3-ETHOXY-N,N-DIETHYLANILINE**|1864-92-2 - MOLBASE Encyclopedia [m.molbase.com]
- To cite this document: BenchChem. [3-Ethoxy-N,N-diethylaniline spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042518#3-ethoxy-n,n-diethylaniline-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com